molecular formula C6H8N2O3 B2626854 2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid CAS No. 1557698-61-9

2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid

Cat. No. B2626854
M. Wt: 156.141
InChI Key: XGWZFXHKPFYTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “2-(Dimethylamino)” part suggests the presence of a dimethylamino group attached to the second carbon of the oxazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized through free radical graft copolymerization .

Scientific Research Applications

Synthesis of Derivatives and Potential Applications

The compound 2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid serves as a crucial precursor in synthesizing various derivatives with potential applications in different scientific domains. For instance, derivatives like 5-(dimethylamino)-4-tosyl-1,3-oxazol-2-carbaldehyde and its analogs have been synthesized through treatment with aminals, which were further used to obtain 2,5-disubstituted derivatives of 4-tosyl-1,3-oxazole, highlighting its versatility in creating structurally diverse molecules (Vyzhdak et al., 2005).

Role in Peptide Synthesis

The compound also exhibits potential in the field of peptide synthesis. A study has shown that 3-(Dimethylamino)-2,2-dimethyl-2H-azirine, a related compound, can be used in the synthesis of Aib Oligopeptides, indicating the compound's utility in complex biochemical constructions (Obrecht & Heimgartner, 1987).

Inhibitory Activity Against Chitinases

The synthesis of heterocyclic N-acetylglucosaminyl amides and chitobiosyl amides from 2-(Dimethylamino)oxazoline-4-carboxylic acids has been documented. These compounds have shown moderate inhibitory activities against chitinases, suggesting their potential application in studying and possibly controlling enzymatic activity related to chitin (Rottmann et al., 1999).

Facilitating Chemical Library Generation

The compound has been employed in generating a structurally diverse library of compounds, showcasing its utility in medicinal chemistry for generating a range of potentially bioactive compounds (Roman, 2013).

Enantioselective Synthesis

The compound has also been implicated in enantioselective synthesis. For instance, TADMAP-catalyzed carboxyl migration reactions involving oxazolyl enol carbonates have been used to prepare chiral lactams and lactones containing a quaternary asymmetric carbon, demonstrating the compound's utility in stereoselective synthesis (Shaw et al., 2006).

Future Directions

While specific future directions for this compound are not available, similar compounds like PDMAEMA have been studied for their multi-stimuli-responsiveness, making them highly attractive for use in a wide range of applications .

properties

IUPAC Name

2-(dimethylamino)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWZFXHKPFYTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid

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